Negligible MAO-A Inhibition vs. Potent Antitumor 3-Arylisoquinolinamine Analogs
1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine demonstrates negligible inhibition of recombinant human monoamine oxidase A (MAO-A), in stark contrast to the potent cytotoxic and topoisomerase I inhibitory activities reported for many 3-aryl-1-isoquinolinamine derivatives. While specific MAO-A inhibition data for potent antitumor analogs is not directly comparable, the target compound's IC₅₀ value is orders of magnitude higher than the nanomolar antiproliferative IC₅₀ values observed for active members of this compound class [1][2].
| Evidence Dimension | Inhibition of Recombinant Human MAO-A |
|---|---|
| Target Compound Data | IC₅₀ = 1.03 × 10⁵ nM |
| Comparator Or Baseline | Potent 3-aryl-1-isoquinolinamine antitumor analogs (e.g., compounds with nanomolar cytotoxic IC₅₀ values against various cancer cell lines) |
| Quantified Difference | >3 orders of magnitude difference in potency (nM vs. >100,000 nM) |
| Conditions | Inhibition of recombinant human MAO-A assessed by inhibition of kynuramine to 4-hydroxyquinoline conversion after 20 mins by fluorometry [1]. |
Why This Matters
This compound's lack of MAO-A activity makes it a suitable negative control or an inert scaffold for further derivatization, in contrast to highly cytotoxic analogs that would be unsuitable for such purposes.
- [1] BindingDB. (2013). Entry BDBM50389463 (CHEMBL2062874) for 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine. MAO-A Inhibition Data. View Source
- [2] Yang, S. H., et al. (2010). Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA. European Journal of Medicinal Chemistry, 45(11), 5493-5497. View Source
